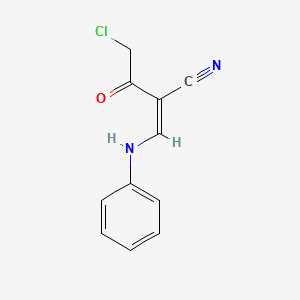
3-Anilino-2-(2-chloroacetyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Anilino-2-(2-chloroacetyl)acrylonitrile (3-ACAN) is an organic compound that is used in various scientific and industrial processes. It is a versatile compound that is used for its unique properties, such as its ability to form polymers and its reactivity towards other compounds. 3-ACAN is widely used in the synthesis of polymers, pharmaceuticals, and other products.
科学的研究の応用
3-Anilino-2-(2-chloroacetyl)acrylonitrile is used in a variety of scientific research applications, including the synthesis of polymers, pharmaceuticals, and other products. It is also used to study the properties of polymers and to investigate the structure and reactivity of organic molecules. Additionally, this compound has been used to study the mechanisms of drug action and to develop new drugs.
作用機序
The mechanism of action of 3-Anilino-2-(2-chloroacetyl)acrylonitrile is not fully understood. It is believed that the compound reacts with other molecules to form polymers, which can then interact with other molecules in a variety of ways. Additionally, this compound can interact with enzymes and other proteins, which can lead to changes in the structure and function of these proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can interact with proteins and enzymes, leading to changes in their structure and function. Additionally, this compound can interact with other molecules, leading to changes in their structure and reactivity.
実験室実験の利点と制限
The advantages of using 3-Anilino-2-(2-chloroacetyl)acrylonitrile in laboratory experiments include its availability, low cost, and wide range of applications. Additionally, this compound is relatively stable and easy to handle. However, there are some limitations to using this compound, such as its tendency to react with other compounds and its limited solubility in water.
将来の方向性
Future research on 3-Anilino-2-(2-chloroacetyl)acrylonitrile could focus on developing new methods of synthesis, exploring its biochemical and physiological effects, and investigating its potential applications in industry and medicine. Additionally, further research could be conducted on the mechanism of action of this compound and its interactions with other molecules. Finally, research could be conducted on the environmental impact of this compound, as well as its potential toxicity.
合成法
3-Anilino-2-(2-chloroacetyl)acrylonitrile can be synthesized by a variety of methods, including the reaction of aniline with 2-chloroacetonitrile. This reaction is typically conducted in a two-step process, with the first step involving the formation of an intermediate compound, 2-chloro-3-anilinoacrylonitrile. This intermediate compound is then reacted with an acid catalyst to form this compound. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
特性
IUPAC Name |
(2Z)-2-(anilinomethylidene)-4-chloro-3-oxobutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-6-11(15)9(7-13)8-14-10-4-2-1-3-5-10/h1-5,8,14H,6H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWOZDHDRPGNNZ-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(/C#N)\C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Fluoro-2-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2792648.png)
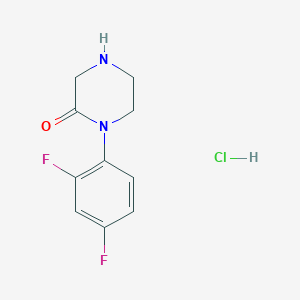

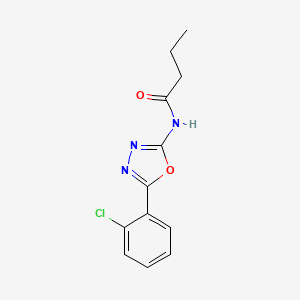
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-phenylpropyl)propanamide](/img/structure/B2792656.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)
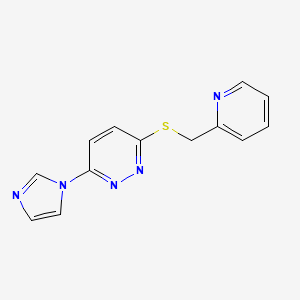

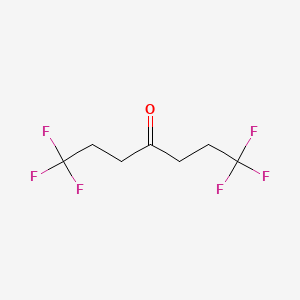
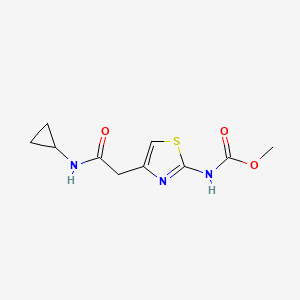
![3-Methyl-1-{[4-(pentyloxy)naphthalen-1-yl]sulfonyl}piperidine](/img/structure/B2792671.png)